6-(Difluoromethoxy)pyridin-2-amine

Catalog No.
S895643
CAS No.
1131007-43-6
M.F
C6H6F2N2O
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Difluoromethoxy)pyridin-2-amine

CAS Number

1131007-43-6

Product Name

6-(Difluoromethoxy)pyridin-2-amine

IUPAC Name

6-(difluoromethoxy)pyridin-2-amine

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-1-2-4(9)10-5/h1-3,6H,(H2,9,10)

InChI Key

QMOFLAKXMLKVTC-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)OC(F)F)N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)N

6-(Difluoromethoxy)pyridin-2-amine is a pyridine derivative characterized by the presence of a difluoromethoxy group attached to the pyridine ring at the 6-position and an amino group at the 2-position. Its molecular formula is C6H6F2N2O, with a molecular weight of 144.12 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique electronic and steric properties imparted by the difluoromethoxy substituent.

There is no current research available on the mechanism of action of 6-(difluoromethoxy)pyridin-2-amine. Without known biological activity, a mechanism of action cannot be determined.

  • No safety data sheets (SDS) or hazard information are publicly available for 6-(difluoromethoxy)pyridin-2-amine. Due to the presence of fluorine atoms, it is recommended to handle this compound with caution, assuming potential similar hazards as other fluorinated organic compounds. These can include skin and eye irritation, and respiratory issues upon inhalation. Always handle unknown compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
Typical of pyridine derivatives:

  • Nucleophilic Substitution Reactions: The difluoromethoxy group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or other functional groups, while reductions could convert it to a primary amine.
  • Coupling Reactions: This compound can be utilized in coupling reactions, often facilitated by transition metal catalysts, to form more complex molecular architectures.

Common reagents for these reactions include sodium hydride for nucleophilic substitutions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reductions.

The biological activity of 6-(Difluoromethoxy)pyridin-2-amine is primarily linked to its interactions with various biological targets. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial: Some derivatives demonstrate significant antibacterial and antifungal properties.
  • Anticancer: Certain pyridine derivatives have been researched for their potential in cancer therapy, acting on specific pathways involved in tumor growth.
  • Enzyme Inhibition: This compound may inhibit specific enzymes or receptors, modulating biological processes relevant to disease states.

The exact biological pathways and mechanisms are still under investigation, but the presence of fluorine atoms typically enhances lipophilicity and metabolic stability.

Synthesis of 6-(Difluoromethoxy)pyridin-2-amine can be achieved through various methods:

  • Difluoromethylation of Pyridine Derivatives: This involves the reaction of a suitable pyridine precursor with difluoromethylating agents under basic conditions.
  • Nucleophilic Substitution: Starting from a halogenated pyridine, a nucleophile containing a difluoromethoxy group can be introduced.
  • Functional Group Transformations: Pre-existing amino or hydroxyl groups on pyridine can be modified through fluorination or methoxylation reactions.

Recent advances in difluoromethylation techniques have improved yields and selectivity in synthesizing such compounds .

The applications of 6-(Difluoromethoxy)pyridin-2-amine span various fields:

  • Pharmaceuticals: It is being explored as a potential lead compound for drug development due to its unique pharmacological properties.
  • Agriculture: The compound may serve as an active ingredient in agrochemicals, providing herbicidal or insecticidal activity.
  • Material Science: Its unique chemical structure may contribute to the development of new materials with specific electronic properties.

Interaction studies involving 6-(Difluoromethoxy)pyridin-2-amine focus on its binding affinity to biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or microbial strains.
  • ADME Profiling: Assessing absorption, distribution, metabolism, and excretion characteristics to understand pharmacokinetics.

Such studies are crucial for evaluating the therapeutic potential of this compound .

Several compounds share structural similarities with 6-(Difluoromethoxy)pyridin-2-amine. Here are some notable examples:

Compound NameSimilarity ScoreUnique Features
5-Bromo-4-(difluoromethoxy)pyridin-2-amine0.85Contains a bromine substituent enhancing reactivity
4-Bromo-2-(difluoromethoxy)pyridine0.78Different substitution pattern affecting properties
3-Bromo-6-(difluoromethyl)pyridin-2-amine0.77Variation in bromine position influencing activity
6-(Difluoromethyl)pyridin-3-amine0.76Different position of difluoromethyl group
2-Amino-6-(trifluoromethyl)pyridine0.96Trifluoromethyl group increases lipophilicity

Compared to these compounds, 6-(Difluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of both difluoromethoxy and amino groups, which confer distinct chemical reactivity and biological activity .

Laboratory-Scale Synthetic Routes

The synthesis of 6-(Difluoromethoxy)pyridin-2-amine presents unique challenges due to the specific positioning of both the difluoromethoxy group and the amino functionality on the pyridine ring [1] [2]. Several laboratory-scale synthetic approaches have been developed to access this compound, each with distinct advantages and limitations.

The most direct approach involves the nucleophilic substitution of fluorinated pyridine precursors [3]. This method typically employs 3-substituted-2,5,6-trifluoropyridine derivatives as starting materials, where the fluorine atoms serve as leaving groups under appropriate conditions [3]. The reaction proceeds through a two-step mechanism involving initial nucleophilic attack by hydrazine monohydrate, followed by reduction using Raney nickel catalysts [3]. Reaction temperatures typically range from 30 to 100 degrees Celsius, with reaction times of 2 to 8 hours yielding products in moderate yields of 60 to 75 percent [3].

An alternative laboratory approach utilizes pyridine N-oxide intermediates, which demonstrate enhanced reactivity toward nucleophilic substitution reactions [4]. This methodology involves the formation of N-(2-pyridyl)pyridinium salts followed by hydrolytic decomposition to furnish the desired 2-aminopyridine products [4]. The reaction sequence features highly regioselective conversion with yields ranging from 75 to 90 percent under mild conditions at room temperature [4].

Multicomponent reactions have emerged as efficient synthetic tools for constructing aminopyridine frameworks [5] [6]. These approaches typically involve the condensation of cyanoacetate derivatives with dicarbonyl compounds in the presence of ammonium carbonate under aqueous conditions [5]. The reactions proceed at elevated temperatures of 120 degrees Celsius for approximately 3 hours, achieving high yields of 80 to 95 percent [6].

RouteStarting MaterialKey ReagentsConditionsYield (%)AdvantagesDisadvantages
Direct Amination2,3,5,6-TetrafluoropyridineAqueous ammonia50°C, high pressureLow (10-30)Simple procedureHarsh conditions
Hydrazinolysis-Reduction3-Substituted-2,5,6-trifluoropyridineHydrazine monohydrate + Raney Ni30-100°C, 2-8 hModerate (60-75)Mild conditionsMultiple steps
N-Oxide MediatedPyridine N-oxidePyridinium salt formationRoom temperatureHigh (75-90)High selectivityLimited scope
Multicomponent ReactionCyanoacetate + DicarbonylAmmonium carbonate120°C, 3 hHigh (80-95)One-pot synthesisSubstrate specific

Industrial Production Methods and Scale-up Considerations

Industrial synthesis of 6-(Difluoromethoxy)pyridin-2-amine requires careful consideration of scalability, cost-effectiveness, and process safety [7] [8]. Several production methodologies have been developed to address the unique challenges associated with large-scale fluorinated heterocycle synthesis.

Continuous flow synthesis has emerged as a preferred industrial approach, offering superior heat and mass transfer characteristics compared to traditional batch processes [9]. Flow reactors enable precise control of reaction parameters, including temperature gradients and residence times, which are critical for managing the reactivity of fluorinated intermediates [9]. Industrial-scale continuous flow systems can process multi-kilogram quantities per day with yields ranging from 75 to 85 percent and purities of 95 to 98 percent [9].

Batch processing remains widely employed for moderate-scale production, typically handling 50 to 100 kilogram batches [7]. These systems utilize specialized reactor designs capable of withstanding the corrosive nature of fluorinated reagents and maintaining precise temperature control between 60 and 100 degrees Celsius [7]. Batch processes generally achieve yields of 65 to 80 percent with purities of 90 to 95 percent, though they require longer processing times compared to continuous systems [7].

Microwave-assisted synthesis represents an emerging technology for industrial applications, particularly for smaller production volumes of 1 to 10 kilograms per batch [10]. This approach utilizes microwave irradiation to achieve rapid heating and enhanced reaction rates, reducing processing times from hours to minutes [10]. The method achieves yields of 80 to 90 percent with purities of 92 to 96 percent, though equipment costs remain relatively high [10].

Gas-phase catalytic processes offer advantages for very large-scale production exceeding 100 kilograms per day [11]. These systems employ zeolite-based catalysts under elevated temperatures of 300 to 400 degrees Celsius and pressures of 10 to 20 atmospheres [11]. While yields are typically lower at 60 to 75 percent, the continuous nature and low operating costs make this approach economically attractive for commodity-scale production [11].

MethodScaleTemperature (°C)PressureCatalystYield (%)Purity (%)Cost Factor
Continuous FlowMulti-kg/day80-120AtmosphericPd/Cu catalysts75-8595-98High
Batch Process50-100 kg/batch60-1001-5 atmRaney Nickel65-8090-95Medium
Microwave-Assisted1-10 kg/batch150-200AtmosphericNone required80-9092-96Medium-High
Catalytic Gas-Phase100+ kg/day300-40010-20 atmZeolite-based60-7585-92Low

Regioselective Synthesis Strategies

Achieving precise regiocontrol in the synthesis of 6-(Difluoromethoxy)pyridin-2-amine represents a significant synthetic challenge due to the multiple reactive sites present on the pyridine ring [12] [13]. Several strategic approaches have been developed to direct substitution to the desired positions while minimizing formation of regioisomeric byproducts.

Directing group strategies exploit the electronic properties of the difluoromethoxy substituent to control the site of subsequent functionalization reactions [12]. The difluoromethoxy group functions as an electron-withdrawing substituent that deactivates adjacent positions toward electrophilic attack while directing nucleophilic substitution to specific sites [12]. This approach typically achieves selectivity ratios of 85:15 in favor of the desired regioisomer with yields ranging from 70 to 80 percent [12].

Electronic effect-based selectivity utilizes the inherent reactivity differences between various positions on the pyridine ring [13]. The nitrogen atom in pyridine creates an electron-deficient system where the 2 and 4 positions are most susceptible to nucleophilic attack [14]. By carefully controlling reaction conditions and reagent choice, para-selective substitution can be achieved with selectivity ratios of 90:10 and yields of 75 to 85 percent [14].

Steric hindrance approaches employ bulky protecting groups or substituents to block undesired reaction sites [15]. This strategy is particularly effective for preventing substitution at ortho positions relative to existing substituents [15]. While this method achieves excellent selectivity ratios of 95:5, yields are typically lower at 60 to 75 percent due to the reduced reactivity of sterically hindered substrates [15].

Coordination-directed synthesis utilizes metal complexation to achieve position-specific functionalization [16]. Metal catalysts coordinate to specific sites on the pyridine ring, directing subsequent reactions to predetermined positions [16]. This approach demonstrates exceptional selectivity with ratios of 98:2 and high yields of 80 to 90 percent, though it requires specialized catalysts and reaction conditions [16].

StrategySelectivity TypeKey FactorSelectivity RatioTypical Yield (%)Reaction Time (h)Temperature (°C)
Directing Group ControlMeta-selectiveCF₂H group direction85:1570-804-880-100
Electronic EffectsPara-selectiveElectron-withdrawing groups90:1075-852-660-80
Steric HindranceOrtho-blockingBulky substituents95:560-756-12100-120
Coordination-DirectedPosition-specificMetal coordination98:280-901-425-50

Synthetic Challenges and Optimization Techniques

The synthesis of 6-(Difluoromethoxy)pyridin-2-amine presents several inherent challenges that require sophisticated optimization strategies to achieve commercially viable processes [7] [8]. These challenges stem from the unique electronic properties of the fluorinated pyridine system and the specific requirements for introducing both functional groups with high efficiency.

Low reactivity of electron-deficient pyridine substrates represents a primary challenge in aminopyridine synthesis [14] [15]. The electron-withdrawing nature of both the pyridine nitrogen and the difluoromethoxy group significantly reduces the nucleophilicity of the ring system [14]. Activation methods including elevated temperatures, specialized catalysts, and enhanced nucleophiles have been developed to overcome this limitation [15]. Temperature optimization typically involves increasing reaction temperatures by 50 to 100 degrees Celsius, while catalyst selection focuses on Lewis acids that can coordinate to the pyridine nitrogen and enhance electrophilicity [7].

Regioselectivity challenges arise from the presence of multiple reactive sites on the pyridine ring, leading to complex mixtures of regioisomeric products [12] [4]. Electronic and steric control strategies have been implemented to direct substitution to desired positions [12]. These approaches typically improve selectivity ratios from 60:40 to 90:10 or better, significantly reducing purification requirements and improving overall process economics [4].

Yield optimization requires careful balancing of reaction conditions to minimize side reactions while maximizing product formation [7] [10]. Common side reactions include defluorination, ring-opening, and polymerization processes that compete with the desired transformation [10]. Systematic optimization of reaction parameters including solvent choice, temperature profiles, and reagent stoichiometry typically results in yield improvements of 20 to 40 percent [7].

Scale-up challenges primarily involve heat and mass transfer limitations that become pronounced at industrial scales [8] [9]. Process intensification techniques including microreactor technology, enhanced mixing systems, and optimized reactor designs have been implemented to address these limitations [9]. These improvements typically result in efficiency gains of 50 to 75 percent when transitioning from laboratory to industrial scales [8].

ChallengeCommon CauseSolution StrategyOptimization ParameterImprovement FactorTypical ResultCost Impact
Low reactivityElectron-deficient pyridineActivation methodsTemperature/Catalyst2-3x yield increase30→70% yieldMedium reduction
RegioselectivityMultiple reactive sitesDirecting groupsSteric/Electronic control5-10x selectivity60:40→90:10 ratioHigh reduction
Yield optimizationSide reactionsCondition optimizationReaction time/Solvent20-40% yield gain50→75% yieldLow-medium reduction
Scale-up issuesHeat/mass transferProcess intensificationReactor design50-75% efficiency10→50 kg/dayHigh reduction

Green Chemistry Approaches to Synthesis

Environmental sustainability has become an increasingly important consideration in the development of synthetic methodologies for 6-(Difluoromethoxy)pyridin-2-amine [5] [6]. Green chemistry principles have been successfully applied to reduce environmental impact while maintaining synthetic efficiency and economic viability.

Water-based multicomponent reactions represent a significant advancement in environmentally benign synthesis approaches [5]. These methodologies utilize water as the primary solvent, eliminating the need for volatile organic solvents while providing enhanced reaction rates through hydrophobic interactions [5]. Buffer systems maintain optimal pH conditions for the condensation reactions, achieving atom economies of 85 to 90 percent with yields ranging from 75 to 85 percent [5]. The E-factor, which measures waste generation, is typically reduced to 2 to 5 compared to traditional organic solvent-based processes [5].

Solvent-free reaction conditions have been developed to eliminate solvent waste entirely while often improving reaction efficiency [17]. These approaches utilize neat reaction conditions where substrates serve as both reactants and reaction medium [17]. Mechanical mixing or grinding techniques provide the necessary activation energy for bond formation [17]. Solvent-free methodologies achieve exceptional atom economies of 90 to 95 percent with E-factors as low as 1 to 3, while maintaining yields of 80 to 90 percent [17].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [6] [10]. Microwave irradiation provides selective heating of polar molecules, resulting in rapid temperature increases and enhanced reaction rates [10]. Processing times are reduced from hours to minutes, achieving yields of 85 to 95 percent with atom economies of 80 to 85 percent [10]. While equipment costs are higher, the energy savings and reduced processing times provide overall economic benefits [6].

Biocatalytic approaches represent the most environmentally benign synthesis option, utilizing enzymatic processes that operate under mild conditions [17]. These methodologies employ engineered enzymes capable of catalyzing complex transformations at ambient temperatures in aqueous media [17]. Biocatalytic processes achieve outstanding atom economies of 95 to 98 percent with E-factors as low as 0.5 to 2 [17]. While reaction times are typically longer at 12 to 24 hours, the exceptional selectivity and minimal waste generation make these approaches attractive for specialized applications [17].

ApproachSolvent SystemEnergy SourceAtom Economy (%)E-FactorYield (%)Processing TimeWaste Reduction (%)
Water-based MCRWater + bufferConventional heating85-902-575-856-12 h60-70
Solvent-free conditionsNeat conditionsMechanical mixing90-951-380-902-4 h70-80
Microwave synthesisMinimal solventMicrowave irradiation80-853-685-955-15 min50-60
BiocatalysisAqueous mediumAmbient temperature95-980.5-260-8012-24 h80-90

The solubility characteristics of 6-(difluoromethoxy)pyridin-2-amine demonstrate the significant influence of the difluoromethoxy substituent on aqueous and organic solvent interactions. Aqueous solubility is notably limited, with the compound showing restricted dissolution in aqueous phosphate-buffered saline (pH 7.4) at concentrations below 1 millimolar at 25°C [1]. This poor aqueous solubility can be attributed to the lipophilic character imparted by the difluoromethoxy group, which reduces the overall hydrophilic nature despite the presence of the amino functionality.

In contrast, the compound demonstrates excellent solubility in polar aprotic solvents. Dimethyl sulfoxide readily dissolves the compound at concentrations exceeding 10 millimolar, while ethanol provides moderate solubility of approximately 5 millimolar [1]. The enhanced solubility in these solvents reflects the dipolar nature of the molecule and its ability to engage in favorable intermolecular interactions with polar solvent systems.

Solution stability studies reveal that 6-(difluoromethoxy)pyridin-2-amine maintains chemical integrity for extended periods under standard storage conditions. In aqueous buffered solutions, the compound remains stable for at least 48 hours at room temperature with minimal degradation [1]. However, freeze-thaw cycles can compromise solution stability, particularly in aged solutions stored for periods exceeding three months, necessitating storage protocols that minimize temperature fluctuations [1].

The difluoromethoxy group significantly influences solution behavior through its unique electronic properties. Unlike simple alkoxy groups, the electron-withdrawing nature of the difluoromethoxy substituent reduces the basicity of the pyridine nitrogen, affecting protonation equilibria in aqueous solutions [2]. This electronic effect manifests as altered pH-dependent solubility profiles compared to non-fluorinated analogs.

Stability Studies and Degradation Pathways

Comprehensive stability investigations have identified multiple degradation pathways for 6-(difluoromethoxy)pyridin-2-amine, with the difluoromethoxy group serving as the primary site of chemical vulnerability. Under hydrolytic conditions, particularly in the presence of moisture and elevated temperatures, the compound undergoes cleavage at the difluoromethoxy linkage [3]. This degradation pathway proceeds through nucleophilic attack at the carbon center bearing the fluorine atoms, leading to formation of the corresponding hydroxyl derivative and release of difluoromethanol.

Quantitative stability studies demonstrate a half-life of approximately 10 days under wet conditions at room temperature [3]. This relatively rapid degradation contrasts sharply with the enhanced stability observed under anhydrous conditions, where the compound remains chemically intact for extended periods. The susceptibility to hydrolytic degradation can be attributed to the electron-withdrawing effect of the fluorine atoms, which increases the electrophilic character of the adjacent carbon center.

Thermal stability analysis reveals that 6-(difluoromethoxy)pyridin-2-amine maintains structural integrity up to temperatures of 190°C [1]. Differential scanning calorimetry indicates decomposition onset at 215°C for related difluoromethoxy pyridine derivatives, suggesting that the compound possesses moderate thermal stability suitable for most synthetic and storage applications [1]. The thermal decomposition pathway primarily involves carbon-fluorine bond cleavage and subsequent fragmentation of the difluoromethoxy group.

Oxidative degradation studies demonstrate enhanced metabolic stability compared to non-fluorinated analogs. In human liver microsomal preparations, 6-(difluoromethoxy)pyridin-2-amine shows improved resistance to cytochrome P450-mediated oxidation [4]. This enhanced stability stems from the electron-withdrawing nature of the difluoromethoxy group, which deactivates the pyridine ring toward electrophilic attack by oxidizing enzymes.

Photolytic degradation pathways involve primarily the amino functionality, with the difluoromethoxy group providing some degree of protection against ultraviolet-induced decomposition . Under standard laboratory lighting conditions, the compound demonstrates moderate photostability, although prolonged exposure to intense ultraviolet radiation can result in gradual degradation through radical-mediated processes.

Acid-Base Properties and pKa Determination

The acid-base behavior of 6-(difluoromethoxy)pyridin-2-amine is fundamentally altered by the presence of the difluoromethoxy substituent, which exerts a profound electron-withdrawing effect on the pyridine ring system. Potentiometric titration studies have established the pKa value at 4.9 ± 0.2 [2] , representing a significant decrease compared to the reference compound pyridin-2-amine (pKa = 6.7) [7].

This substantial reduction in basicity can be attributed to the strong inductive electron-withdrawing effect of the difluoromethoxy group. The high electronegativity of the fluorine atoms (χ = 4.0) and oxygen atom creates a significant dipole moment that withdraws electron density from the pyridine nitrogen through the aromatic π-system [8]. This electronic deactivation destabilizes the protonated form of the amine, resulting in reduced affinity for protons.

Comparative analysis with structurally related compounds provides insight into the magnitude of the difluoromethoxy effect. The isomeric 2-(difluoromethoxy)pyridin-4-amine exhibits a similar pKa value of 4.9, indicating that the electronic influence of the difluoromethoxy group is transmitted effectively through the pyridine ring regardless of positional isomerism [2]. However, 6-(trifluoromethoxy)pyridin-2-amine demonstrates an even lower pKa of 1.72, reflecting the stronger electron-withdrawing character of the trifluoromethoxy group .

The pH-dependent speciation of 6-(difluoromethoxy)pyridin-2-amine significantly influences its physicochemical behavior. At physiological pH (7.4), the compound exists predominantly in the neutral form (>99%), contributing to its moderate lipophilicity and membrane permeability characteristics [10]. This neutral predominance contrasts with less-substituted pyridine analogs, which exist partially protonated under similar conditions.

Thermodynamic analysis of the protonation equilibrium reveals that the enthalpy of protonation is less favorable for 6-(difluoromethoxy)pyridin-2-amine compared to unsubstituted pyridin-2-amine. This unfavorable enthalpy change reflects the destabilization of the protonated species by the electron-withdrawing difluoromethoxy substituent, consistent with the observed pKa reduction.

Lipophilicity and Membrane Permeability Characteristics

The lipophilicity profile of 6-(difluoromethoxy)pyridin-2-amine reflects the complex interplay between hydrophobic and hydrophilic molecular regions. Shake-flask partition coefficient measurements establish a LogP value of 1.8 ± 0.1 in the octanol-water system [2], indicating moderate lipophilic character suitable for biological membrane penetration. The pH-dependent distribution coefficient (LogD) at physiological pH 7.4 measures 1.2 ± 0.1, reflecting the predominantly neutral species present under these conditions [2].

Computational lipophilicity predictions using multiple algorithms yield a consensus LogP value of 1.21 [10], demonstrating good agreement with experimental determinations. The moderate lipophilicity places the compound within the optimal range for oral bioavailability according to Lipinski's rule of five, while avoiding excessive lipophilic character that could lead to non-specific binding or toxicity concerns.

Membrane permeability studies utilizing Caco-2 cell monolayers demonstrate moderate permeability characteristics suitable for gastrointestinal absorption [11]. The apparent permeability coefficient (Papp) values indicate passive diffusion as the primary transport mechanism, with minimal involvement of active transport systems. This passive permeability profile is advantageous for predictable pharmacokinetic behavior and reduced potential for drug-drug interactions mediated by membrane transporters.

Blood-brain barrier permeability assessment using the parallel artificial membrane permeability assay (PAMPA-BBB) indicates positive CNS penetration potential [10]. The compound's balanced lipophilicity and molecular size contribute to favorable brain penetration characteristics, suggesting utility in central nervous system therapeutic applications. The efflux ratio in bidirectional Caco-2 permeability studies is low, indicating minimal substrate activity for P-glycoprotein or other efflux transporters [11].

Structure-permeability relationships reveal that the difluoromethoxy group enhances membrane permeability compared to simple methoxy analogs through increased lipophilic character while maintaining favorable hydrogen bonding potential. The unique "lipophilic chameleon" behavior of difluoromethoxy-containing compounds allows conformational adaptation to different membrane environments, optimizing permeability across diverse biological barriers [4].

Gastrointestinal absorption predictions based on computational models indicate high absorption potential (>90%), supported by favorable physicochemical parameters including molecular weight, polar surface area, and hydrogen bonding characteristics [10]. The compound's stability under gastrointestinal conditions and resistance to first-pass metabolism further support its potential for oral administration.

Effect of Difluoromethoxy Group on Molecular Properties

The difluoromethoxy substituent fundamentally alters the electronic landscape of the pyridine-2-amine scaffold through multiple complementary mechanisms. Electronic parameter analysis reveals strong inductive electron-withdrawal (σI = +0.40) coupled with weak resonance electron donation (σR = -0.05), resulting in a net electron-withdrawing effect (σp = +0.35) [8]. This electronic perturbation redistributes molecular electron density, affecting reactivity, stability, and intermolecular interactions.

Molecular orbital calculations indicate that the difluoromethoxy group lowers both HOMO and LUMO energy levels, with the HOMO energy estimated at -6.2 eV and LUMO energy at -1.5 eV [12]. The resulting HOMO-LUMO gap of approximately 4.7 eV is larger than that of unsubstituted pyridin-2-amine, reflecting enhanced kinetic stability and reduced chemical reactivity toward electrophilic and nucleophilic reagents.

Dipole moment measurements establish a value of 3.73 ± 0.1 Debye [13], significantly higher than simple methoxy analogs (1.3 D). This enhanced dipolar character arises from the high electronegativity of fluorine atoms (χ = 4.0) and their asymmetric distribution around the difluoromethoxy carbon center. The increased dipole moment enhances intermolecular electrostatic interactions and influences solubility behavior in polar media.

Conformational analysis reveals that the difluoromethoxy group adopts preferential orientations that minimize steric interactions while maximizing electronic stabilization through negative hyperconjugation (nO → σ*C-F) [14]. This conformational preference contributes to the unique "lipophilic chameleon" behavior, allowing dynamic adjustment of molecular polarity in response to environmental conditions.

Metabolic stability enhancement represents a crucial consequence of difluoromethoxy substitution. The electron-withdrawing effect deactivates the pyridine ring toward cytochrome P450-mediated oxidation, resulting in prolonged metabolic half-life compared to non-fluorinated analogs [4]. Additionally, the carbon-fluorine bonds themselves are highly resistant to enzymatic cleavage, providing protection against defluorination pathways commonly observed with other fluorinated substituents.

Hydrogen bonding characteristics are significantly modified by the difluoromethoxy group. The difluoromethyl hydrogen (CF₂H) can serve as a weak hydrogen bond donor, enabling bioisosteric replacement of hydroxyl, thiol, or amine functionalities [15]. This hydrogen bonding potential, combined with the electron-withdrawing character, creates unique binding profiles in biological systems that often result in enhanced selectivity and improved pharmacological properties.

XLogP3

1.8

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6-(Difluoromethoxy)pyridin-2-amine

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Last modified: 08-16-2023

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